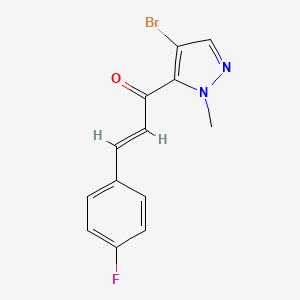![molecular formula C22H13F2NO5 B5338201 4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338201.png)
4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate is a chemical compound that has been widely studied in scientific research. This compound is a derivative of benzoic acid and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antitumor and anti-inflammatory activities. It has also been found to have potential applications in the treatment of bacterial infections. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate in lab experiments is its potential as a photosensitizer in photodynamic therapy. Another advantage is its potential use as a lead compound in the development of new anti-inflammatory and antitumor agents. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on 4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential use in the treatment of bacterial infections. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, there is potential for the development of new derivatives of this compound with improved properties for use in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate involves the reaction of 4-fluoro-2-nitrophenol with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Applications De Recherche Scientifique
4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate has been extensively studied in scientific research. This compound has been found to have potential applications in the field of medicinal chemistry as it exhibits antitumor and anti-inflammatory activities. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
[4-fluoro-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2NO5/c23-16-9-11-21(30-22(27)15-5-3-6-17(12-15)25(28)29)18(13-16)20(26)10-8-14-4-1-2-7-19(14)24/h1-13H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXKDGPOUZFMK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-[3-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)-3-oxopropyl]benzamide](/img/structure/B5338118.png)

![7-(4,4-difluoro-1-piperidinyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5338127.png)

![isopropyl [2,2,2-trifluoro-1-[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5338139.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5338146.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5338148.png)
![2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B5338163.png)
![8-[4-(4-methoxyphenyl)-4-oxobutanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5338170.png)
![3-methyl-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5338177.png)
![4-chloro-2-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5338183.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5338190.png)

![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5338211.png)
